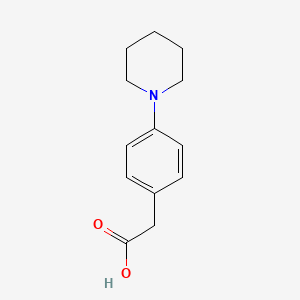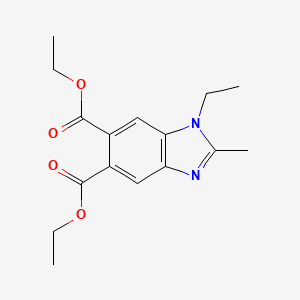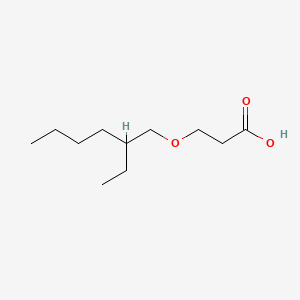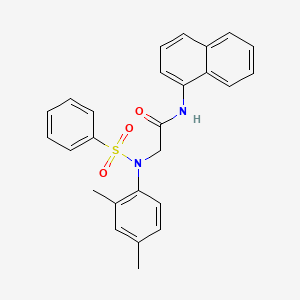
2,4-Bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(trichloromethyl)-1,3,5-triazine is a chemical compound characterized by the presence of two trichloromethyl groups attached to a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of trichloroacetonitrile with ammonia. This reaction is carried out in the presence of a metal catalyst such as copper chloride or nickel acetate. The reaction conditions include the use of dimethyl sulfoxide (DMSO) as a solvent and maintaining the reaction mixture at a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazine derivatives with different functional groups.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced triazine compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various triazine derivatives with different functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
2,4-Bis(trichloromethyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which 2,4-Bis(trichloromethyl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets and pathways. The trichloromethyl groups are highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the inhibition of specific enzymes and the modification of biological macromolecules .
Comparaison Avec Des Composés Similaires
2,4-Bis(trichloromethyl)-1,3-benzdioxin: This compound shares structural similarities with 2,4-Bis(trichloromethyl)-1,3,5-triazine but has different chemical properties and applications.
Trifluoromethylpyridines: These compounds also contain halogenated methyl groups and are used in similar applications, particularly in the development of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .
Propriétés
Numéro CAS |
3599-74-4 |
|---|---|
Formule moléculaire |
C5HCl6N3 |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
2,4-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C5HCl6N3/c6-4(7,8)2-12-1-13-3(14-2)5(9,10)11/h1H |
Clé InChI |
QZZJTWAHFMBFSX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)
methanone](/img/structure/B14168626.png)

![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)

![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)
